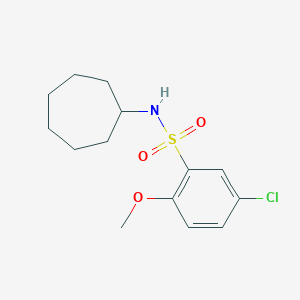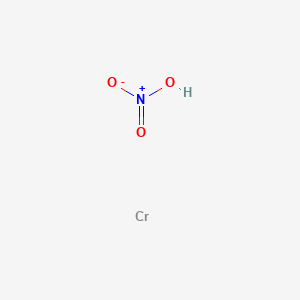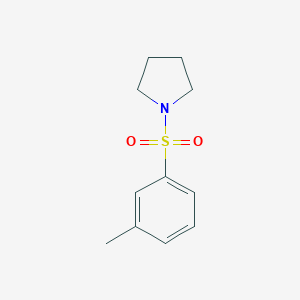![molecular formula C14H22N2O3S B239475 2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)
2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether is a chemical compound that is commonly known as sulbactam. It is a β-lactamase inhibitor that is used in combination with antibiotics to treat bacterial infections. Sulbactam has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
Sulbactam acts as a competitive inhibitor of β-lactamases. It binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This allows the antibiotics to remain active for longer periods of time, increasing their effectiveness against bacterial infections.
Biochemical and Physiological Effects:
Sulbactam has been shown to have minimal biochemical and physiological effects. It is rapidly metabolized in the liver and excreted in the urine. Sulbactam does not appear to have any significant effects on the immune system or other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulbactam has several advantages for use in lab experiments. It is a potent β-lactamase inhibitor that can be used to enhance the effectiveness of antibiotics against bacterial infections. Sulbactam is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, sulbactam has some limitations as well. It is not effective against all types of β-lactamases and may not be effective against certain bacterial strains.
Direcciones Futuras
There are several future directions for research on sulbactam. One area of research is the development of new β-lactamase inhibitors that are more effective against a wider range of bacterial strains. Another area of research is the use of sulbactam in combination with other antibiotics to treat bacterial infections. Additionally, research is needed to determine the long-term effects of sulbactam on the immune system and other physiological processes.
Métodos De Síntesis
Sulbactam can be synthesized by reacting 2,4-dimethyl-5-sulfonylchloride with 4-methyl-1-piperazine and then reacting the resulting compound with phenyl methyl ether. The synthesis of sulbactam is a complex process that requires strict adherence to safety protocols and precise measurements.
Aplicaciones Científicas De Investigación
Sulbactam has been used extensively in scientific research as a β-lactamase inhibitor. β-lactamases are enzymes that are produced by bacteria and can break down β-lactam antibiotics, rendering them ineffective. Sulbactam inhibits the activity of these enzymes, allowing antibiotics to be more effective against bacterial infections.
Propiedades
Fórmula molecular |
C14H22N2O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-11-9-12(2)14(10-13(11)19-4)20(17,18)16-7-5-15(3)6-8-16/h9-10H,5-8H2,1-4H3 |
Clave InChI |
XZPHFVMVZXMMPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)
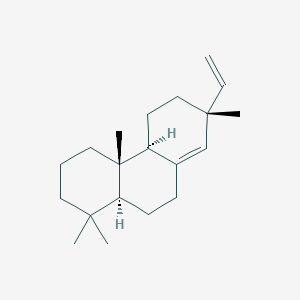


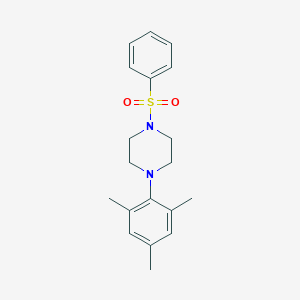
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)

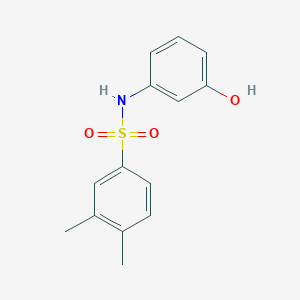
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)

